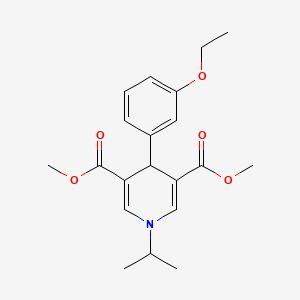![molecular formula C18H18ClNO6 B3538160 methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3538160.png)
methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate, also known as CDMB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CDMB belongs to the class of benzamide derivatives and has been shown to have various biological activities, including anti-tumor and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood, but it is believed to exert its anti-tumor effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This could make it a potential therapeutic agent for diseases such as macular degeneration and cancer, which rely on angiogenesis for growth and spread.
Advantages and Limitations for Lab Experiments
One advantage of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Its anti-inflammatory effects also make it a potential therapeutic agent for inflammatory diseases. However, one limitation of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the study of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate. One area of interest is the development of more soluble derivatives of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate, which could make it easier to work with in lab experiments. Another area of interest is the study of the mechanism of action of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate, which could provide insights into its anti-tumor and anti-inflammatory effects. Additionally, the potential use of methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
Scientific Research Applications
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate has also been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-6-5-10(19)7-12(14)17(21)20-13-9-16(25-3)15(24-2)8-11(13)18(22)26-4/h5-9H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNCTDIXOWCWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538086.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538092.png)
![N-cyclohexyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B3538096.png)
![N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B3538103.png)
![4-chloro-N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3538104.png)
![methyl (7-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538111.png)
![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538120.png)
![2-(4-chlorophenyl)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B3538124.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3538126.png)
![4-[(benzylsulfonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B3538131.png)
![ethyl 4-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B3538141.png)

![methyl {4-methyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3538165.png)
![2,5-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3538169.png)